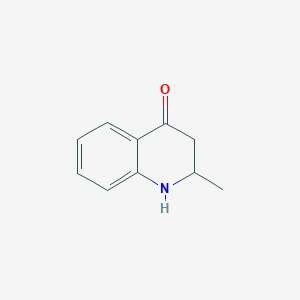

2,3-dihydro-2-methyl-4(1h)-quinolinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJXYZFZRRYVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499809 | |

| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-37-4 | |

| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-2,3-dihydro-2-methyl-4(1H)-quinolinone

Abstract

The 4-quinolinone framework is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth, experience-driven protocol for the synthesis and rigorous characterization of a key derivative, 2,3-dihydro-2-methyl-4(1H)-quinolinone. We will explore the rationale behind the chosen synthetic strategy, detail a step-by-step experimental procedure, and outline a comprehensive analytical workflow to verify the structure, purity, and identity of the target compound. This document is intended for researchers and professionals in organic synthesis and drug development.

Strategic Approach to Synthesis: The Conrad-Limpach Reaction

While several named reactions can produce quinoline and quinolinone scaffolds, such as the Friedländer[5][6][7], Combes, and Skraup syntheses[8], the Conrad-Limpach synthesis offers a robust and reliable pathway to 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones.[9] This method involves the condensation of an aniline with a β-ketoester.[9][10]

1.1. Principle and Mechanistic Insight

The synthesis proceeds in two key stages:

-

Enamine Formation: Aniline reacts with ethyl acetoacetate. The reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester, followed by dehydration to form a stable β-aminoacrylate intermediate (an enamine).

-

Thermal Cyclization: The enamine intermediate is heated to high temperatures (often around 250 °C) in a high-boiling inert solvent.[9][10] This high thermal energy overcomes the activation barrier required for the intramolecular cyclization (a 6-endo-trig ring closure) onto the aromatic ring, followed by the elimination of ethanol to yield the 4-hydroxyquinoline product.[11] The product, 2-methyl-4-hydroxyquinoline, tautomerizes to the more stable 2-methyl-4(1H)-quinolinone. The subsequent reduction of the C2-C3 double bond is required to yield the target this compound.

The choice of a high-boiling solvent like mineral oil or Dowtherm A is critical; it ensures the reaction reaches the necessary temperature for efficient cyclization while preventing decomposition.[9][11]

1.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

1.3. Detailed Experimental Protocol: Synthesis of 2-Methyl-4(1H)-quinolinone

This protocol describes the formation of the quinolinone precursor. A standard reduction step (e.g., catalytic hydrogenation) would follow to obtain the dihydro- product.

Materials and Equipment:

-

Aniline (freshly distilled)

-

Ethyl acetoacetate

-

Mineral oil (or Dowtherm A)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Hexanes

-

Three-neck round-bottom flask (500 mL)

-

Heating mantle with stirrer

-

Distillation apparatus (short path)

-

Thermometer (-10 to 300 °C)

-

Buchner funnel and filter flask

Procedure:

-

Enamine Formation:

-

To the 500 mL three-neck flask, add aniline (0.1 mol) and ethyl acetoacetate (0.1 mol).

-

Add 2-3 drops of concentrated H₂SO₄ as a catalyst.

-

Equip the flask with a stirrer, a thermometer, and a short-path distillation head.

-

Heat the mixture to approximately 140-150 °C. Ethanol and water will begin to distill off as the reaction proceeds.

-

Continue heating for 1-2 hours until no more distillate is collected. The reaction mixture should become a thick, yellowish syrup, which is the crude β-aminoacrylate intermediate.

-

-

Thermal Cyclization & Work-up:

-

Allow the reaction mixture to cool slightly (to ~100 °C). Carefully add 200 mL of pre-heated (to ~100 °C) mineral oil to the flask. Caution: Adding cold solvent to the hot syrup can cause rapid, uncontrolled boiling.

-

Replace the distillation head with a reflux condenser.

-

Heat the mixture vigorously with stirring to 250-260 °C. Maintain this temperature for 20-30 minutes. The mixture will darken, and the product will begin to precipitate.

-

Allow the flask to cool to below 100 °C. While still warm, add 150 mL of hexanes to dilute the mineral oil and aid in product filtration.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with copious amounts of hexanes (3 x 100 mL) to remove all traces of the high-boiling solvent.

-

Recrystallize the crude solid from ethanol to yield pure 2-methyl-4(1H)-quinolinone as a crystalline solid.

-

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is non-negotiable for unambiguous characterization.

2.1. Characterization Workflow Diagram

Caption: A multi-technique workflow for structural verification.

2.2. Detailed Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]

-

¹H NMR Analysis: Provides information on the number of different types of protons and their neighboring environments. Expected signals for this compound include a doublet for the methyl group (C2-CH₃), multiplets for the diastereotopic protons at C3, a multiplet for the proton at C2, distinct signals for the four aromatic protons, and a broad singlet for the N-H proton.

-

¹³C NMR Analysis: Determines the number of chemically distinct carbon atoms. The spectrum should show signals for the methyl carbon, the two aliphatic carbons (C2, C3), the carbonyl carbon (C4), and the six aromatic carbons.

-

2D NMR (HSQC/HMBC): Used if necessary to definitively assign proton signals to their corresponding carbon atoms.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR identifies the key functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

~3200-3400 cm⁻¹ (N-H stretch)

-

~2850-3000 cm⁻¹ (C-H aliphatic stretches)

-

~1650-1680 cm⁻¹ (C=O, amide carbonyl stretch)

-

~1500-1600 cm⁻¹ (C=C aromatic ring stretches)

-

C. Mass Spectrometry (MS)

-

Rationale: MS determines the molecular weight of the compound, confirming its elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Result: The primary observation will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₁NO), the expected molecular weight is 161.20 g/mol . The mass spectrum should show a prominent ion peak at an m/z (mass-to-charge ratio) of 162.2. Fragmentation patterns can also provide structural clues.[13]

D. Melting Point (MP)

-

Rationale: A sharp melting point over a narrow range is a good indicator of high purity.

-

Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube and heated slowly in a melting point apparatus.

2.3. Summary of Expected Characterization Data

| Analysis | Technique | Expected Result | Purpose |

| Identity | Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 162.2 | Confirms Molecular Weight |

| Structure | ¹H NMR (DMSO-d₆) | Signals for methyl, aliphatic, aromatic, and NH protons | Elucidates H-framework |

| Structure | ¹³C NMR (DMSO-d₆) | Signals for methyl, aliphatic, carbonyl, and aromatic carbons | Elucidates C-framework |

| Functional Groups | FTIR (ATR) | Key stretches for N-H, C=O (amide), and C-H bonds | Confirms functional groups |

| Purity | Melting Point | Sharp, narrow melting range | Indicates sample purity |

Note: Specific chemical shifts in NMR are environmentally dependent and should be compared against reference spectra or predictive software.[12][14]

Safety, Handling, and Storage

-

Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aniline is toxic and readily absorbed through the skin. High temperatures used in the cyclization step pose a burn risk.

-

Handling: Handle starting materials and the final product with care. Avoid inhalation of dust or vapors.

-

Storage: Store the final product in a tightly sealed, clearly labeled container in a cool, dry place away from light.

Conclusion

This guide outlines a reliable and well-established method for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction. The success of any synthesis is validated by a rigorous and multi-faceted characterization workflow. By combining NMR, MS, and IR spectroscopy, researchers can unambiguously confirm the structure and purity of the target compound, ensuring its suitability for subsequent applications in drug discovery and development.

References

- Wikipedia. Friedländer synthesis.

- Tayebee, R., et al. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds.

- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry.

- Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.

- ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.

- Abbas, S. Y., et al. (2022). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Chemistry of Heterocyclic Compounds.

- Biernasiuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

- National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone, 4-methyl-. NIST Chemistry WebBook.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products.

- Rout, S. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.

- MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.

- American Chemical Society. (2009). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry.

- Wikipedia. Conrad–Limpach synthesis.

- SciELO. (2019). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. Journal of the Brazilian Chemical Society.

- Global Substance Registration System (GSRS). 2,3-DIHYDRO-2-METHYL-4(1H)-QUINAZOLINONE.

- National Center for Biotechnology Information (NCBI). (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

- Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- SynArchive. Conrad-Limpach Synthesis.

- Organic Chemistry Portal. Synthesis of 2,3-dihydroquinazolinones.

- ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.

- National Center for Biotechnology Information (PubChem). 4-Hydroxyquinoline. PubChem Compound Summary for CID 69141.

- SpectraBase. 4-Hydroxyquinoline.

- National Center for Biotechnology Information (NCBI). (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry.

- ResearchGate. (2021). Some reactions of 4-hydroxy-2(1H)-quinolinones. ARKIVOC.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- National Center for Biotechnology Information (PubChem). 2,3-dihydroquinolin-4(1H)-one. PubChem Compound Summary for CID 117158.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).

- National Institute of Standards and Technology (NIST). 4-Quinolinol, 2-methyl-. NIST Chemistry WebBook.

- Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal.

- National Center for Biotechnology Information (NCBI). (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.

- National Institute of Standards and Technology (NIST). 4(1H)-Quinazolinone, 2-methyl-. NIST Chemistry WebBook.

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to 2,3-Dihydro-2-methyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-dihydro-2-methyl-4(1H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry. The quinolinone scaffold is a recognized privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2]

Core Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a dihydropyridinone ring. The presence of a methyl group at the C2 position introduces a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

Below is a summary of its key physicochemical properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 30448-37-4 |

| Appearance | White to off-white crystalline solid (typical for related compounds) |

| Boiling Point | 301.4 ± 22.0 °C (Predicted) |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.74 ± 0.40 (Predicted) |

Note: Some physical properties are predicted and may vary based on experimental conditions.

Sources

Spectroscopic Data of 2,3-dihydro-2-methyl-4(1H)-quinolinone: An In-depth Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive heterocyclic compounds is fundamental. 2,3-dihydro-2-methyl-4(1H)-quinolinone is a heterocyclic ketone belonging to the quinolinone family, a class of compounds renowned for its wide array of pharmacological activities. The precise structural elucidation of such molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This technical guide provides a detailed analysis of the spectroscopic data of this compound. Due to the limited availability of published experimental spectra for this specific derivative, this guide presents a robust, predicted spectroscopic profile based on established principles and comparative analysis with the well-characterized parent compound, 2,3-dihydroquinolin-4(1H)-one. This approach offers a valuable, scientifically-grounded resource for the identification and characterization of this and related quinolinone derivatives.

Molecular Structure and Numbering

The structural framework and atom numbering scheme for this compound are depicted below. This numbering is used consistently throughout the guide for spectroscopic assignments.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on the known spectrum of 2,3-dihydroquinolin-4(1H)-one and the expected influence of the methyl group at the C2 position.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | H5 |

| ~7.25 | ddd | 1H | H7 |

| ~6.80 | d | 1H | H8 |

| ~6.70 | t | 1H | H6 |

| ~4.50 (broad s) | s | 1H | N1-H |

| ~3.60 | m | 1H | H2 |

| ~2.70 | dd | 1H | H3a |

| ~2.50 | dd | 1H | H3b |

| ~1.30 | d | 3H | C2-CH₃ |

Interpretation and Rationale

The aromatic region of the spectrum is predicted to display four distinct signals corresponding to the protons on the benzene ring. The H5 proton, being ortho to the carbonyl group, is expected to be the most deshielded and appear as a doublet of doublets. The H7 proton will likely appear as a doublet of doublet of doublets due to coupling with H6 and H8. H8 and H6 are predicted to be a doublet and triplet, respectively.

The aliphatic region is defined by the protons on the heterocyclic ring. The methine proton at C2 (H2) is expected to be a multiplet due to coupling with the diastereotopic protons at C3 and the methyl group. The C3 protons (H3a and H3b) are diastereotopic and will present as a pair of doublets of doublets due to geminal coupling and vicinal coupling with H2. The methyl group at C2 will appear as a doublet, being coupled to the H2 proton. The N-H proton is expected to be a broad singlet.

Comparative Analysis with 2,3-dihydroquinolin-4(1H)-one

The ¹H NMR spectrum of the parent compound, 2,3-dihydroquinolin-4(1H)-one, shows a triplet for the C2 protons and a triplet for the C3 protons. The introduction of a methyl group at C2 in the target molecule breaks this symmetry. The C2 proton becomes a methine and is shifted slightly downfield. The C3 protons become diastereotopic, leading to more complex splitting patterns.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C4 (C=O) |

| ~150 | C8a |

| ~135 | C7 |

| ~128 | C5 |

| ~120 | C4a |

| ~118 | C6 |

| ~116 | C8 |

| ~55 | C2 |

| ~45 | C3 |

| ~22 | C2-CH₃ |

Interpretation and Rationale

The carbonyl carbon (C4) is expected to be the most downfield signal, appearing around 195 ppm. The aromatic carbons will resonate in the 115-150 ppm region. The C8a carbon, attached to the nitrogen, is predicted to be the most downfield of the aromatic signals. The aliphatic carbons, C2 and C3, will appear in the upfield region, with C2 being slightly more downfield due to the attachment of the nitrogen atom. The methyl carbon will be the most upfield signal.

Comparative Analysis with 2,3-dihydroquinolin-4(1H)-one

In the parent compound, C2 is a methylene carbon and resonates at a lower chemical shift. The introduction of the methyl group at C2 in the target molecule will cause a downfield shift for C2 and an alpha-effect on C3, also likely shifting it slightly downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2880 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (amide) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Interpretation and Rationale

The IR spectrum will be characterized by a sharp N-H stretching vibration around 3350 cm⁻¹. The strong absorption band around 1680 cm⁻¹ is indicative of the amide carbonyl group. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The presence of the ortho-disubstituted benzene ring will give rise to a strong C-H bending vibration around 750 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: Perform a background scan with an empty sample holder or a clean ATR crystal. Then, acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 146 | High | [M - CH₃]⁺ |

| 133 | Medium | [M - CO]⁺ |

| 118 | Medium | [M - CH₃ - CO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 161, corresponding to the molecular weight of the compound. A significant fragment will likely be observed at m/z 146, resulting from the loss of the methyl group. Another characteristic fragmentation pathway for quinolinones is the loss of carbon monoxide (CO), which would lead to a peak at m/z 133.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Use an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Acquisition Parameters (EI):

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging established spectroscopic principles and data from the closely related 2,3-dihydroquinolin-4(1H)-one, this document serves as a valuable predictive tool for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The detailed protocols and interpretations herein are designed to facilitate the unambiguous identification and characterization of this and similar quinolinone derivatives, thereby supporting advancements in the discovery of novel therapeutic agents.

References

- PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information.

- Desroses, M., Scobie, M., & Helleday, T. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37(11), 3742-3751. [Link][4]

biological activity of 2,3-dihydro-2-methyl-4(1h)-quinolinone derivatives

An In-Depth Technical Guide to the Biological Activity of 2,3-dihydro-4(1H)-quinolinone Derivatives

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Specifically, derivatives of the 2,3-dihydro-4(1H)-quinolinone core have emerged as a versatile class of molecules exhibiting a broad spectrum of pharmacological activities.[3] Initially explored for their profound antibacterial effects, the therapeutic potential of these compounds has expanded significantly, with recent research highlighting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4] This guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising derivatives, offering field-proven insights for their future development as therapeutic agents.

The Quinolinone Core: A Foundation for Diverse Bioactivity

Heterocyclic compounds containing nitrogen are fundamental to the development of new drugs.[1][5] Among these, the quinolinone structure, which features a quinoline ring system linked to a carbonyl group, is of particular interest.[1] While various isomers exist, 4-quinolinones and their dihydro-derivatives are central to numerous drug discovery programs.[1][6] The structural rigidity of the bicyclic system, combined with the diverse substitution patterns possible at multiple positions (notably N-1, C-2, C-3, and on the benzene ring), allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[6] This adaptability makes the 2,3-dihydro-4(1H)-quinolinone scaffold an attractive starting point for developing novel therapeutics targeting a range of diseases.

Anticancer Activity: Targeting Cell Proliferation and Survival

The antiproliferative effects of quinolinone derivatives are among their most extensively studied properties.[1] These compounds have demonstrated significant cytotoxicity against a wide array of human cancer cell lines, often operating through multifaceted mechanisms that disrupt core cellular processes.[7][8]

Key Mechanisms of Antineoplastic Action

Several key pathways have been identified through which these derivatives exert their anticancer effects:

-

Inhibition of Tubulin Polymerization: A primary mechanism for many potent quinolinone and quinazolinone derivatives is the disruption of microtubule dynamics.[7][9] By binding to the colchicine binding site on tubulin, these compounds inhibit its polymerization into functional microtubules.[7] This action is critical as microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[8][9]

-

Enzyme and Kinase Inhibition: Quinolinone derivatives have been identified as inhibitors of several enzymes crucial for cancer cell growth and survival.[1][10][11] These include:

-

Topoisomerase II: An enzyme that manages DNA tangles, essential for DNA replication.

-

Protein Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of cell growth and angiogenesis.[10][11]

-

Phosphoinositide 3-kinases (PI3K): Central to a major signaling pathway that promotes cell survival and proliferation.[1][10]

-

Histone Deacetylase (HDAC): An epigenetic modifier whose inhibition can lead to tumor suppression.[1][10]

-

-

Induction of DNA Damage and Apoptosis: Some derivatives directly induce DNA damage in cancer cells, contributing to their cytotoxic effects.[8] The culmination of these mechanisms—cell cycle arrest, enzymatic inhibition, and DNA damage—is the induction of apoptosis, often confirmed by the upregulation of markers like cleaved PARP-1 and caspase-3.[1][9]

Caption: Mechanism of anticancer action for quinolinone derivatives.

Structure-Activity Relationship (SAR) and Cytotoxicity Data

The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on the quinolinone core. For instance, studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones revealed that all tested compounds exhibited high cytotoxic effects against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines.[8] The introduction of various functional groups at positions N-1, C-2, C-3, C-6, and C-8 allows for the modulation of activity, with certain substitutions leading to sub-micromolar potency.[6][8][12]

Table 1: In Vitro Cytotoxicity of Selected 2,3-dihydro-4(1H)-one Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 21 | HeLa | 2.81 | [12] |

| 21 | MDA-MB-231 | 1.95 | [12] |

| 22 | HeLa | 2.15 | [12] |

| 22 | MDA-MB-231 | 1.85 | [12] |

| 23 | HeLa | 2.21 | [12] |

| 23 | MDA-MB-231 | 2.05 | [12] |

| CA1-e | A2780 (Ovarian) | 22.76 | [13] |

| CA1-g | A2780 (Ovarian) | 22.94 | [13] |

| 5a-t series | HL-60 (Leukemia) | Low µM Range | [8] |

| 5a-t series | MCF-7 (Breast) | Low µM Range | [8] |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity: A Broad-Spectrum Defense

The quinolone scaffold was first identified for its antibacterial properties, and this activity remains a significant area of research.[10][11][14] Derivatives of 2,3-dihydro-4(1H)-quinolinone have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][15][16]

Mechanism of Antimicrobial Action

The primary mechanism of action for quinolone-based antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, recombination, and repair. Their inhibition leads to a rapid cessation of bacterial cell processes and ultimately cell death. More recently, other mechanisms have been proposed, such as the inhibition of the peptide deformylase (PDF) enzyme, which is critical for bacterial protein maturation.[16]

Antimicrobial Spectrum and Potency

The antimicrobial activity of these compounds is broad. For example, novel 2,3-dihydroquinazolin-4(1H)-ones derived from dehydroabietylamine showed considerable inhibitory effects against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values as low as 4–16 μg/mL.[15] Other studies have demonstrated excellent activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[5][16]

Table 2: Antimicrobial Activity of Selected Quinolinone/Quinazolinone Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dehydroabietylamine Derivatives | Bacillus cereus (Gram +) | 4 - 16 | [15] |

| 6-amino-4-methyl-1H-quinoline-2-one Derivatives | Bacillus cereus (Gram +) | 3.12 - 50 | [16] |

| Staphylococcus (Gram +) | 3.12 - 50 | [16] | |

| Pseudomonas (Gram -) | 3.12 - 50 | [16] | |

| Escherichia coli (Gram -) | 3.12 - 50 | [16] | |

| A. flavus, A. niger, F. oxysporum (Fungi) | Potent Activity | [16] | |

| Various Quinazolinone Derivatives | S. aureus, E. coli | Good Inhibition | [5][17] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

A stock solution of the test derivative is prepared in a suitable solvent (e.g., DMSO).

-

Using a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

-

Preparation of Bacterial Inoculum:

-

Select several colonies of the test bacterium from an agar plate and suspend them in saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Controls:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Positive Control: Include wells with only the bacterial inoculum and broth (no compound) to ensure the bacteria are viable.

-

Negative Control: Include wells with only sterile broth to check for contamination.

-

A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.[5]

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Anti-inflammatory Activity

The therapeutic potential of quinolinone derivatives extends to inflammatory conditions.[4][18] Several studies have demonstrated their ability to mitigate inflammatory responses in both in vitro and in vivo models.[19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are often attributed to the modulation of key inflammatory pathways. Synthesized quinazolinone analogs have been shown to inhibit the production of pro-inflammatory mediators.[18][21] This includes reducing the release of nitric oxide (NO) and downregulating pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[21]

In Vivo Efficacy

The carrageenan-induced rat paw edema assay is a standard in vivo model for evaluating acute anti-inflammatory activity.[19] In this model, the administration of certain 2,3-dihydro-1,4-benzodioxin derivatives (structurally related to the topic) showed potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[19] One study on a series of quinazolinone analogs found that a thiazolidinone-substituted derivative showed the most significant anti-inflammatory activity, with a 32.5% inhibition of edema.[18]

Conclusion and Future Directions

The 2,3-dihydro-2-methyl-4(1H)-quinolinone scaffold and its broader family of derivatives represent a highly promising class of compounds in drug discovery. Their diverse and potent biological activities—spanning anticancer, antimicrobial, and anti-inflammatory applications—underscore their therapeutic potential. The well-defined mechanisms of action, particularly the inhibition of tubulin polymerization and bacterial topoisomerases, provide a solid foundation for rational drug design.

Future research should focus on:

-

Optimizing Potency and Selectivity: Further exploration of the structure-activity relationship to design derivatives with enhanced potency and greater selectivity for cancer cells over normal cells.

-

Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains.

-

Pharmacokinetic Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties for clinical development.

By leveraging the versatile chemistry of the quinolinone core, researchers are well-positioned to develop next-generation therapeutics to address significant unmet needs in oncology and infectious diseases.

References

- Grychowska, K., Satała, G., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

- Gogoi, J., Hazarika, M. K., et al. (2025). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene.

- Kamal, A., Reddy, M. K., et al. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017).

- Oshiro, Y., Sakurai, Y., et al. (n.d.). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology.

- Azzman, N., Anwar, S., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. [Link]

- Jubie, S., Kalirajan, R., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PubMed Central. [Link]

- Unknown. (2025). Biological Activities of Quinoline Derivatives.

- Abu-Hashem, A. A., et al. (2025). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines.

- Yadav, P., Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

- Anwar, S., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.

- Kumar, R., Singh, P., et al. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. [Link]

- Unangst, P. C., Connor, D. T., et al. (1994). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. [Link]

- Wesołowska, O., Wiśniewska, J., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.

- Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity.

- Szychowski, K. A., & Gmiński, J. (2024). Biological activity of natural 2-quinolinones. Taylor & Francis Online. [Link]

- Zhang, Q., Wu, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

- Sayyed, J. A., & Mokale, S. N. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

- Al-Jaff, D. A. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- El-Sayed, W. M., Hussien, A. M., et al. (2024).

- Singh, T., Sharma, P., et al. (n.d.). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design.

- Ali, M. A., Ismail, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

- Li, Y., Liu, Y., et al. (n.d.).

- Jones, R. C. F., & Bhalay, G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

- Singh, A., Prajapati, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

- Li, Y., Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cajotas.casjournal.org [cajotas.casjournal.org]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Substituted Dihydroquinolinones

An In-depth Technical Guide to the

Abstract: The dihydroquinolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for substitutions that give rise to a wide array of pharmacological activities, targeting diverse proteins and pathways. This guide provides a detailed exploration of the primary mechanisms of action for substituted dihydroquinolinones, focusing on their roles as phosphodiesterase inhibitors, receptor modulators, and kinase inhibitors. We will delve into the specific signaling pathways affected, elucidate key structure-activity relationships, and provide detailed, field-proven protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Introduction: The Dihydroquinolinone Core

The 3,4-dihydro-2(1H)-quinolinone structure is a bicyclic heterocyclic compound that serves as a foundational scaffold in drug design.[1] Its rigid structure, combined with the potential for chemical modification at multiple positions, allows for the precise orientation of functional groups to interact with specific biological targets. This has led to the development of drugs with activities spanning cardiovascular diseases, psychiatric disorders, and oncology.[2][3][4]

Well-known drugs built on this scaffold include:

-

Cilostazol: A selective phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication.[2][5]

-

Aripiprazole: An atypical antipsychotic with a unique profile as a dopamine D2 receptor partial agonist and serotonin receptor modulator.[3][6]

-

Vesnarinone: A cardiotonic agent with a complex mechanism involving PDE3 inhibition and ion channel modulation.[7][8]

This guide will dissect the molecular mechanisms that underpin the therapeutic effects of these and other related compounds.

Primary Mechanisms of Action

Substituted dihydroquinolinones achieve their diverse pharmacological effects primarily through three mechanisms: enzyme inhibition, receptor modulation, and kinase inhibition.

Enzyme Inhibition: Phosphodiesterase (PDE) Inhibitors

A prominent class of dihydroquinolinones acts by inhibiting phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP).[9] Specifically, many dihydroquinolinone-based drugs, such as Cilostazol and Vesnarinone, are potent inhibitors of PDE3.[2][10]

Mechanism: PDE3 inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP).[11] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[11][12] The downstream effects are tissue-specific:

-

In Platelets: PKA activation inhibits platelet aggregation, reducing the risk of thrombosis.[2][13]

-

In Vascular Smooth Muscle: PKA activation inhibits myosin light-chain kinase (MLCK), leading to smooth muscle relaxation, vasodilation, and improved blood flow.[11][14]

-

In Cardiac Muscle: Increased cAMP enhances calcium influx, leading to a positive inotropic effect (increased contractility).[10][14]

This dual action on platelets and blood vessels is the basis for Cilostazol's efficacy in treating peripheral artery disease.[15]

Receptor Modulation: Dopamine and Serotonin System Stabilizers

Perhaps the most complex mechanism is observed in drugs like Aripiprazole, which functions as a "dopamine-serotonin system stabilizer".[6] This activity stems from its unique profile as a partial agonist at dopamine D2 receptors.[16][17]

Mechanism: Unlike full antagonists that completely block a receptor, a partial agonist binds to and activates the receptor but with lower intrinsic activity than the endogenous ligand (dopamine).[17][18]

-

In a Hyperdopaminergic State (e.g., psychosis): Aripiprazole competes with dopamine and reduces overall D2 receptor activation, acting as a functional antagonist.[17]

-

In a Hypodopaminergic State (e.g., negative symptoms of schizophrenia): Aripiprazole provides a baseline level of D2 receptor stimulation, acting as a functional agonist.[17]

This stabilizing effect helps to modulate dopaminergic neurotransmission without causing the severe extrapyramidal side effects associated with full D2 antagonists.[6] Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, contributing to its efficacy in treating mood disorders.[3][18]

Kinase Inhibition

Emerging research has identified dihydroquinolinone derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[19][20]

Mechanism: Dihydroquinolinones have been developed as inhibitors of kinases such as p38 MAP kinase and c-Jun N-terminal kinase (JNK).[4][21] These compounds typically act as ATP-mimetics, binding to the ATP-binding pocket of the kinase to block its phosphotransferase activity.[19] By inhibiting these kinases, the compounds can disrupt signaling pathways involved in inflammation, cell proliferation, and apoptosis, making them attractive candidates for anti-inflammatory and anticancer therapies.[4][22]

Key Signaling Pathways

The mechanisms described above translate into the modulation of critical intracellular signaling pathways.

The PDE3-cAMP-PKA Signaling Pathway

This is the central pathway for dihydroquinolinone-based PDE3 inhibitors.

Caption: PDE3 Inhibition Pathway by Substituted Dihydroquinolinones.

Dopamine D2 Receptor Partial Agonism Workflow

This logical workflow illustrates the dual activity of a D2 partial agonist like Aripiprazole.

Caption: Logic of Dopamine D2 Receptor Partial Agonism.

Structure-Activity Relationships (SAR)

The biological activity of dihydroquinolinones is highly dependent on the nature and position of substituents on the core structure.[23] Understanding these relationships is crucial for designing novel compounds with improved potency and selectivity.[24]

-

For PDE3 Inhibition (e.g., Cilostazol): The core quinolinone structure is essential.[5] A key feature is the presence of a large, lipophilic substituent at the 6-position, such as the cyclohexyl-tetrazolyl-butoxy group in Cilostazol, which occupies a hydrophobic pocket in the PDE3 active site.[2][5]

-

For D2/5-HT Receptor Modulation (e.g., Aripiprazole): The arylpiperazine side chain is critical for high affinity to dopamine and serotonin receptors.[17] Modifications to this part of the molecule can significantly alter the balance between D2, 5-HT1A, and 5-HT2A activity, thereby fine-tuning the antipsychotic and mood-stabilizing effects.[3]

-

For Kinase Inhibition: SAR studies have shown that substitutions at the C-7 position of the dihydroquinolinone ring can lead to potent p38 kinase inhibitors.[4] The nature of the substituent influences both potency and the ability to achieve good activity in whole-blood assays.[4]

| Compound Class | Key Structural Feature | Target | Impact of Feature |

| Cilostazol-like | Large lipophilic group at C6 | PDE3 | Enhances binding affinity and selectivity. |

| Aripiprazole-like | Arylpiperazine side chain | D2/5-HT Receptors | Governs receptor affinity and partial agonist activity. |

| p38 Inhibitors | Amino acid side chains at C7 | p38 MAP Kinase | Determines potency and pharmacokinetic properties.[4] |

Experimental Validation Protocols

To elucidate the mechanism of action of a novel substituted dihydroquinolinone, a tiered approach of in vitro and cell-based assays is required.

Protocol: In Vitro PDE3 Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on PDE3 enzyme activity.

Objective: To calculate the IC50 value of a test compound against purified human PDE3A.

Materials:

-

Recombinant human PDE3A enzyme.

-

cAMP substrate.

-

Snake venom nucleotidase.

-

Inorganic phosphate detection reagent (e.g., Malachite Green).

-

Test compound (substituted dihydroquinolinone).

-

Positive control inhibitor (e.g., Cilostazol).

-

Assay buffer (e.g., Tris-HCl, MgCl2).

-

96-well microplates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 10 pM. Prepare a similar dilution for the positive control.

-

Assay Reaction Setup: In each well of a 96-well plate, add:

-

25 µL of assay buffer.

-

1 µL of test compound dilution (or DMSO for vehicle control).

-

10 µL of PDE3A enzyme solution (pre-diluted in assay buffer).

-

-

Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 15 µL of cAMP substrate to each well to start the reaction. Incubate for 30 minutes at 30°C.

-

Second Enzymatic Step: Add 20 µL of snake venom nucleotidase to each well. This enzyme converts the AMP (product of the PDE3 reaction) into adenosine and inorganic phosphate (Pi). Incubate for 15 minutes at 30°C.

-

Detection: Add 50 µL of the inorganic phosphate detection reagent to each well. Incubate for 15-20 minutes at room temperature for color development.

-

Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality and Controls:

-

Why snake venom nucleotidase? The PDE3 reaction produces AMP, which is not easily detected. The nucleotidase converts AMP to Pi, which can be quantified colorimetrically, providing a robust and sensitive readout.

-

Positive Control (Cilostazol): Ensures the assay is performing correctly and provides a benchmark for the potency of the test compound.

-

Vehicle Control (DMSO): Represents 100% enzyme activity and is used for data normalization. It also controls for any effects of the solvent on the assay.

Protocol: Cell-Based cAMP Accumulation Assay

This protocol measures the functional consequence of PDE3 inhibition within a cellular context.

Objective: To quantify the increase in intracellular cAMP levels in a relevant cell line (e.g., human platelets or vascular smooth muscle cells) in response to the test compound.

Materials:

-

Cell line expressing PDE3 (e.g., HUVECs, washed human platelets).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

384-well cell culture plates.

Procedure:

-

Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium. Add fresh medium containing serial dilutions of the test compound. Incubate for 30 minutes at 37°C.

-

Adenylyl Cyclase Stimulation: Add a fixed concentration of Forskolin to all wells (except negative control) to stimulate cAMP production. This creates a sub-maximal signal window to observe enhancement by a PDE inhibitor. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add the lysis buffer provided with the cAMP detection kit. Incubate as per the kit's instructions to release intracellular contents.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol (e.g., adding detection reagents and incubating).

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Causality and Controls:

-

Why Forskolin? Forskolin directly activates adenylyl cyclase, leading to a controlled and reproducible increase in basal cAMP levels. This allows for the sensitive detection of further cAMP accumulation caused by PDE inhibition.

-

Negative Control (No Forskolin): Establishes the baseline cAMP level in unstimulated cells.

-

Positive Control (Forskolin only): Represents the signal window against which the compound's effect is measured.

Experimental Workflow Diagram

Caption: Tiered Workflow for Mechanism of Action Validation.

Conclusion and Future Directions

The substituted dihydroquinolinone scaffold remains a highly valuable starting point for the development of new therapeutics. Its proven success in targeting PDEs and G-protein coupled receptors provides a strong foundation for its continued exploration. The future of dihydroquinolinone-based drug discovery lies in several key areas:

-

Improving Selectivity: Designing new derivatives with higher selectivity for specific PDE isoforms or receptor subtypes to minimize off-target effects.

-

Targeting New Pathways: Expanding the application of the scaffold to new target classes, such as different kinase families or epigenetic targets.[25][26]

-

Multi-target Ligands: Rationally designing single molecules that can modulate multiple targets simultaneously (e.g., combined PDE and kinase inhibitors) for synergistic effects in complex diseases like cancer.

By combining established mechanistic knowledge with modern drug design strategies and robust experimental validation, the full therapeutic potential of this versatile chemical scaffold can continue to be unlocked.

References

- Title: Cilostazol Source: Wikipedia URL:[Link]

- Title: Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism Source: PMC URL:[Link]

- Title: Cilostazol: Package Insert / Prescribing Inform

- Title: Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained Source: Psychopharmacology Institute URL:[Link]

- Title: Vesnarinone: A new inotropic agent for treating congestive heart failure Source: PubMed URL:[Link]

- Title: Aripiprazole Source: Wikipedia URL:[Link]

- Title: What is the mechanism of Cilostazol?

- Title: Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application Source: The Psychopharmacology Hub URL:[Link]

- Title: What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? Source: Dr.Oracle URL:[Link]

- Title: Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding Source: PubMed URL:[Link]

- Title: What is the mechanism of Aripiprazole?

- Title: What is Vesnarinone used for?

- Title: Vesnarinone: a new inotropic agent for treating congestive heart failure Source: PubMed URL:[Link]

- Title: Vesnarinone Source: Wikipedia URL:[Link]

- Title: Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure.

- Title: Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies Source: PubMed URL:[Link]

- Title: Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors Source: PubMed URL:[Link]

- Title: General strategies of indolin‐2‐one and dihydroquinolin‐2‐one derivatives.

- Title: Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach Source: PMC URL:[Link]

- Title: Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors | Request PDF Source: ResearchG

- Title: PDE3 inhibitor Source: Wikipedia URL:[Link]

- Title: Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach Source: ACS Omega URL:[Link]

- Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: MDPI URL:[Link]

- Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: PMC - NIH URL:[Link]

- Title: Synthesis of 4,5-Dihydro-1H-[2][3]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors Source: PMC - NIH URL:[Link]

- Title: Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul

- Title: Structure-activity relationship of anticancer drug candidate quinones Source: SpringerLink URL:[Link]

- Title: Structure--activity relationship of quinolones Source: PubMed URL:[Link]

- Title: Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors Source: PubMed URL:[Link]

- Title: Phosphodiesterase Inhibitors Source: CV Pharmacology URL:[Link]

- Title: What are PDE3 inhibitors and how do they work?

- Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL:[Link]

- Title: Structure Activity Relationships Source: Drug Design Org URL:[Link]

- Title: (PDF)

- Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: PubMed URL:[Link]

Sources

- 1. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilostazol - Wikipedia [en.wikipedia.org]

- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Cilostazol: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Vesnarinone: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. What is Vesnarinone used for? [synapse.patsnap.com]

- 11. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 12. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. Aripiprazole - Wikipedia [en.wikipedia.org]

- 17. psychscenehub.com [psychscenehub.com]

- 18. What is the mechanism of Aripiprazole? [synapse.patsnap.com]

- 19. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 24. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Discovery of Novel 2,3-Dihydro-4(1H)-quinolinone Analogues

A Technical Guide for Drug Development Professionals

Abstract

The 2,3-dihydro-4(1H)-quinolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery process for novel analogues of this versatile scaffold. We will explore established and modern synthetic methodologies, detail protocols for biological evaluation, analyze critical structure-activity relationships (SAR), and discuss the mechanistic basis for their therapeutic potential, particularly as cytotoxic agents targeting tubulin polymerization.

The 4-Quinolinone Core: A Foundation for Therapeutic Innovation

The 4-quinolone framework, a bicyclic system featuring a pyridine moiety fused to a benzene ring with a carbonyl group at the C-4 position, is a cornerstone of therapeutic chemistry.[1] Historically recognized for its antibacterial prowess, exemplified by nalidixic acid, the scaffold's utility has expanded dramatically.[1] Chemical modifications at various positions (N-1, C-2, C-3, and C-5 through C-8) have been shown to modulate the pharmacokinetic and pharmacodynamic properties, leading to compounds with potent activities against cancer, viruses, fungi, and parasites.[1][8][9] This guide focuses specifically on the 2,3-dihydro analogues, which offer unique stereochemical and conformational properties, further enriching the chemical space for drug discovery.

Synthetic Strategies: From Classical Reactions to Modern Efficiency

The construction of the 4-quinolinone core has been a subject of extensive research for over a century, leading to the development of numerous synthetic routes.[10][11] The choice of method is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Foundational Synthetic Methodologies

Classical methods, while often requiring harsh conditions, remain fundamental to understanding the chemistry of quinolinones.

-

Gould-Jacobs Reaction: This thermal cyclization method is a cornerstone for preparing 4-hydroxyquinoline derivatives.[8] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate undergoes a high-temperature 6-electron electrocyclization, followed by hydrolysis and decarboxylation to yield the 4-quinolinone core.[12][13][14] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[12][13] The primary limitation is the requirement for very high temperatures (>250 °C), which can lead to decomposition and side reactions.[8][10]

-

Conrad-Limpach Synthesis: This two-step procedure involves the initial reaction of anilines with β-ketoesters to form enamines.[15][16] A subsequent high-temperature cyclization (around 250 °C), often in a high-boiling inert solvent like diphenyl ether, yields the 4-hydroxyquinoline product.[10][15][17] The reaction conditions determine the final product; kinetic control favors the 4-quinolone, while thermodynamic control can lead to the 2-quinolone isomer, a variation known as the Knorr quinoline synthesis.[16][18]

Modern Synthetic Innovations

Contemporary synthetic chemistry has focused on developing milder, more efficient, and environmentally friendly protocols.

-

Domino Reactions: Also known as tandem or cascade reactions, these methods allow for the construction of complex molecules in a single operation without isolating intermediates, offering excellent atom economy.[2] Strategies for synthesizing 2,3-dihydro-4(1H)-quinolinones include domino Michael-SNAr sequences and imine addition-SNAr approaches, which are effective for creating highly substituted analogues.[2]

-

Metal-Catalyzed Cyclizations: Transition metals, particularly copper and palladium, have been employed to catalyze the synthesis of the quinolinone scaffold under milder conditions.[10] Copper-catalyzed intermolecular cyclization of secondary anilines with alkynes is one such efficient protocol.[1]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly improved classical methods like the Gould-Jacobs reaction. This technology dramatically reduces reaction times and can improve yields by providing rapid, uniform heating.[1][13]

Figure 1. General synthetic workflow for 2,3-dihydro-4(1H)-quinolinone core synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is an adaptation of the Gould-Jacobs reaction, optimized for efficiency using microwave irradiation.[13]

Objective: To synthesize a 4-hydroxy-3-carboethoxyquinoline intermediate.

Materials:

-

Substituted Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

-

Microwave vial (2-5 mL)

-

Microwave reactor

-

Acetonitrile (ice-cold)

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add the substituted aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both reagent and solvent.

-

Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Heat the mixture to 200-250 °C (temperature must be optimized based on the aniline substrate) and hold for 15-30 minutes.

-

Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form. To facilitate further precipitation, a non-polar solvent such as hexane can be added.

-

Purification: Filter the solid product using a Büchner funnel and wash thoroughly with ice-cold acetonitrile (2 x 3 mL) to remove unreacted DEEM.

-

Drying and Analysis: Dry the resulting white or off-white solid under vacuum. Confirm the structure using standard analytical techniques (NMR, MS).

-

(Optional) Hydrolysis & Decarboxylation: To obtain the final 4-quinolinone, suspend the intermediate in 10% aqueous NaOH and reflux for 1-2 hours. Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid, which can then be decarboxylated by heating.[13]

Biological Evaluation and Mechanistic Insights

The therapeutic potential of novel 2,3-dihydro-4(1H)-quinolinone analogues is primarily assessed through a battery of in vitro and in vivo assays. Their anticancer properties have been of particular interest to researchers.[3]

Anticancer Activity

Numerous studies have demonstrated that derivatives of this scaffold are broad-spectrum cytotoxic agents, showing activity against a wide panel of human cancer cell lines including colon, breast, lung, and ovarian cancers.[19][20]

Key Mechanisms of Action:

-

Tubulin Polymerization Inhibition: A prominent mechanism involves the disruption of microtubule dynamics, a process essential for mitosis.[21] Certain analogues have been shown to bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[19][20] This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[21]

-

Enzyme Inhibition: Other quinolinone derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and phosphoinositide 3-kinases (PI3K).[8]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[22]

Figure 2. Mechanism of action via tubulin polymerization inhibition.

Antimicrobial Properties

While the fluoroquinolones are famous antibacterial agents, novel 2,3-dihydro-4(1H)-quinolinone derivatives are being explored to overcome growing resistance.[23] Research has shown that specific substitutions can yield compounds with potent activity against Gram-positive pathogens.[23] Furthermore, certain analogues, particularly those with long alkyl side chains, exhibit significant antifungal activity, suggesting a promising avenue for developing new treatments for fungal infections.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effect of novel compounds on cancer cell lines.[5][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Human cancer cell line (e.g., MCF-7, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-